Receptor Agonist Potency: 5-Methylnicotinic Acid vs. 6-Methylnicotinic Acid
5-Methylnicotinic acid demonstrates significantly higher agonist potency at the hydroxycarboxylic acid receptor 2 (GPR109a) compared to its 6-methyl analog. This is a key differentiator for research focused on nicotinic acid's role in lipid metabolism [1].
| Evidence Dimension | Receptor agonist potency (EC50) at human GPR109a |
|---|---|
| Target Compound Data | EC50 = 30.2 μM (adipocytes), 30.0 μM (spleen) |
| Comparator Or Baseline | 6-Methylnicotinic acid: EC50 = 72.6 μM (adipocytes), 53.7 μM (spleen) |
| Quantified Difference | 5-Methylnicotinic acid is ~2.4x more potent in adipocytes and ~1.8x more potent in spleen tissue. |
| Conditions | G protein activation measured in membranes from rat epididymal adipocytes and spleen; EC50 values are geometric means from 3-10 independent experiments [1]. |
Why This Matters
For researchers studying GPR109a signaling, selecting the 5-methyl analog ensures a more robust signal at lower concentrations, reducing compound use and off-target effects in assays.
- [1] Molecular Pharmacology. G protein activation by nicotinic acid and related heterocycles. EC50 comparison table. View Source
